2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24

Mass Spectrometry Internal Standard Stable Isotope Dilution

Matrix effects in LC-MS/MS compromise BHT quantification. BHT-d24 (98 atom% D) is a perdeuterated internal standard with +24 Da mass shift, co-eluting with BHT for precise correction of ion suppression, extraction variability, and matrix interference. • SIL-IS for regulatory compliance (GB/T 22728-2008, GB 5009.32) • Kinetic isotope effect studies (kH/kD 4.2-10.6 at 65°C) • Environmental fate tracking via unique isotopic signature. Ready-to-use with full documentation.

Molecular Formula C15H24O
Molecular Weight 244.502
CAS No. 1219805-92-1
Cat. No. B596603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
CAS1219805-92-1
Molecular FormulaC15H24O
Molecular Weight244.502
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD
InChIKeyNLZUEZXRPGMBCV-FQMMTBMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 (CAS 1219805-92-1) Product Evidence Guide for Scientific Procurement


2,6-Di-tert-butyl-4-methylphenol-d24 (CAS 1219805-92-1), also designated as BHT-d24 or butylated hydroxytoluene-d24, is a perdeuterated isotopologue of the widely used phenolic antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT; CAS 128-37-0). The compound features complete deuteration of all 24 hydrogen atoms, resulting in a molecular weight of 244.50 g/mol . As a stable isotope-labeled analog, BHT-d24 retains the chemical and physical properties of its non-deuterated parent compound while providing a distinct mass difference (+24 Da) that enables precise discrimination in mass spectrometry-based analytical workflows [1]. The compound is commercially available with isotopic enrichment typically specified at 98 atom% D, making it suitable for use as an internal standard in quantitative analytical applications .

Why Unlabeled BHT or Alternative Phenolic Antioxidants Cannot Substitute for 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 in Quantitative MS Workflows


In quantitative mass spectrometry, the use of an authentic stable isotope-labeled internal standard (SIL-IS) is the recognized gold standard for correcting matrix effects, ion suppression/enhancement, and extraction recovery variability [1]. Unlabeled BHT (CAS 128-37-0) or structurally distinct phenolic antioxidants such as butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), or propyl gallate cannot serve this function because they co-elute with the analyte without providing a distinct mass channel for independent detection [2]. Furthermore, non-isotopic internal standards exhibit different extraction recovery, ionization response, and matrix effect behavior compared to the target analyte, thereby failing to provide the correction accuracy required for validated analytical methods [1]. BHT-d24, by contrast, offers near-identical physicochemical properties to BHT while maintaining a +24 Da mass shift, enabling reliable discrimination and correction in complex matrices .

Quantitative Differentiation Evidence: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 (CAS 1219805-92-1) vs. Unlabeled BHT and Alternative Standards


Mass Spectrometric Discrimination: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Exhibits +24 Da Mass Shift Enabling Complete Baseline Resolution from Unlabeled BHT

2,6-Di-tert-butyl-4-methylphenol-d24 (BHT-d24) provides a +24 Da mass difference relative to unlabeled BHT due to complete deuteration of all 24 hydrogen atoms . This mass shift enables complete baseline resolution in mass spectrometry, allowing independent detection and quantification of the analyte (BHT) and internal standard (BHT-d24) without spectral overlap [1]. In contrast, non-deuterated BHT (CAS 128-37-0) or partially deuterated analogs with fewer deuterium atoms would co-elute and produce overlapping isotopic envelopes, compromising quantitative accuracy in complex matrices [1].

Mass Spectrometry Internal Standard Stable Isotope Dilution

Isotopic Enrichment: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Consistently Meets ≥98 atom% D Purity Specification for Reliable Internal Standard Performance

Commercial sources of 2,6-di-tert-butyl-4-methylphenol-d24 (BHT-d24) consistently specify isotopic enrichment at 98 atom% D [1]. This high isotopic purity ensures minimal interference from residual unlabeled BHT or partially deuterated species, which would otherwise contribute to the analyte signal and reduce quantification accuracy [2]. The degree of labeling is a critical parameter when selecting an isotopic standard for validated bioanalytical methods, with ≥98% enrichment generally considered the minimum acceptable threshold for reliable quantification [2].

Isotopic Purity Analytical Validation Internal Standard

Kinetic Isotope Effect: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Exhibits a Large Deuterium Isotope Effect (kH/kD ≥ 4.2 to ~10.6) in Phenolic Hydrogen Abstraction Reactions

In mechanistic studies of phenolic antioxidant activity, 2,6-di-tert-butyl-4-methylphenol-d24 (BMP-d24) exhibits a substantial primary deuterium kinetic isotope effect (KIE) during hydrogen atom abstraction by peroxy radicals [1][2]. In the inhibited autoxidation of styrene at 65°C, the measured KIE (kH/kD) was approximately 10.6 [1]. In the autoxidation of cumene at 65°C, a KIE of ≥4.2 ± 0.5 was observed when exchange with moisture was suppressed using D₂O [2]. These large isotope effects confirm that phenolic O-H bond cleavage is the rate-determining step in the antioxidant mechanism, enabling researchers to use the deuterated compound as a mechanistic probe [1][2].

Kinetic Isotope Effect Antioxidant Mechanism Reaction Kinetics

Internal Standard Performance: Deuterated BHT Provides Superior Quantification Accuracy vs. Structurally Dissimilar Internal Standards in Complex Matrices

Deuterated internal standards such as BHT-d24 offer similar extraction recovery, ionization response, and matrix effect behavior to the target analyte, thereby improving the accuracy of quantification methods compared to non-isotopic internal standards [1]. Unlike structurally dissimilar internal standards (e.g., BHA used to quantify BHT), BHT-d24 co-elutes with BHT and experiences identical ion suppression/enhancement in complex sample matrices [2]. This property enables reliable correction for matrix effects, reducing quantification bias and improving method robustness across diverse sample types [1][2].

Stable Isotope Dilution Matrix Effect Correction LC-MS/MS Quantification

Stability and Storage: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Is Stable Under Ambient Storage for ≥3 Years, Reducing Procurement Frequency and Inventory Costs

2,6-Di-tert-butyl-4-methylphenol-d24 (BHT-d24) is stable when stored at room temperature under recommended conditions, with a shelf life of at least three years before re-analysis for chemical purity is advised . This long-term ambient stability reduces the need for cold-chain logistics and specialized storage infrastructure, in contrast to some other phenolic antioxidants and deuterated standards that require refrigerated or freezer storage to prevent degradation .

Compound Stability Storage Conditions Shelf Life

Analytical Method Versatility: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Is Compatible with Both GC-MS and LC-MS Workflows, Unlike Some Matrix-Specific Alternatives

As a volatile phenolic compound, BHT-d24 is compatible with both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analytical platforms [1]. This dual-platform applicability provides flexibility in method development that is not available with non-volatile alternative internal standards (e.g., certain polar phenolic acids or derivatized compounds) which may be restricted to LC-MS workflows only . The compound can be used without derivatization in GC-MS for food, environmental, and biological sample analysis [1].

GC-MS LC-MS Analytical Method Development

Optimal Research and Industrial Application Scenarios for 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 (BHT-d24)


Quantitative Analysis of BHT in Food, Cosmetics, and Food Contact Materials via Stable Isotope Dilution LC-MS/MS or GC-MS

BHT-d24 serves as the optimal internal standard for quantifying BHT residues in complex matrices including food products, cosmetics, and food contact materials [1]. Its +24 Da mass shift enables unambiguous detection and correction for matrix effects, ion suppression, and extraction recovery variability [2]. This application is particularly relevant for regulatory compliance testing under standards such as GB/T 22728-2008 for cosmetics and GB 5009.32 for food antioxidants [1]. The compound‘s 98 atom% D isotopic enrichment ensures minimal analyte signal interference, supporting accurate quantification at trace (ng/g to μg/g) levels .

Mechanistic Studies of Phenolic Antioxidant Activity Using Kinetic Isotope Effect Measurements

BHT-d24 is uniquely suited for investigating the mechanism of phenolic antioxidant action through kinetic isotope effect (KIE) measurements [1][2]. The large primary deuterium isotope effect (kH/kD = 4.2 to 10.6 at 65°C) confirms that O-H bond cleavage is the rate-determining step in peroxy radical scavenging [1][2]. This application is valuable for academic and industrial researchers studying antioxidant structure-activity relationships, degradation pathways, and the design of next-generation hindered phenolic stabilizers. The availability of quantitative KIE data enables rigorous mechanistic discrimination that unlabeled BHT cannot provide [2].

Environmental Fate and Biodegradation Pathway Tracing of BHT in Soil, Water, and Biological Systems

The perdeuterated structure of BHT-d24 (C₁₅D₂₄O) provides a unique isotopic signature that enables tracking of BHT degradation products and metabolites in environmental fate studies [1]. When spiked into environmental matrices (soil, water, sediment), the deuterated compound can be distinguished from endogenous BHT using high-resolution mass spectrometry, allowing researchers to quantify transformation rates and identify degradation intermediates without interference from background contamination [1]. This capability is essential for regulatory environmental risk assessments of antioxidant additives used in plastics, lubricants, and personal care products [2].

Pharmacokinetic and Metabolic Profiling in DMPK Studies Involving BHT-Containing Formulations

In drug metabolism and pharmacokinetic (DMPK) studies, BHT-d24 can be employed as a tracer to investigate the absorption, distribution, metabolism, and excretion of BHT from pharmaceutical or nutraceutical formulations [1]. Deuterated standards are the preferred internal standards for bioanalytical LC-MS/MS assays because they minimize changes in preparation, extraction, and ionization while offering phytochemical properties almost similar to unlabeled standards [2]. This application is particularly relevant for studies where BHT serves as an excipient antioxidant, enabling accurate quantification in biological fluids without interference from endogenous or dietary BHT sources [1].

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